molecular formula C9H13NO3S B12636142 N-(4-hydroxyphenyl)propane-2-sulfonamide

N-(4-hydroxyphenyl)propane-2-sulfonamide

Cat. No.: B12636142
M. Wt: 215.27 g/mol
InChI Key: HFECUJSJOTTYOK-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a 4-hydroxyphenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)propane-2-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method utilizes oxidative coupling of thiols and amines, which are readily available and cost-effective chemicals . The reaction typically requires an oxidizing agent such as hydrogen peroxide (H₂O₂) and a catalyst like thionyl chloride (SOCl₂) to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the production of sulfonamides often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process may include steps such as the preparation of sulfonyl chlorides from thiols, followed by reaction with amines to form the desired sulfonamide .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, amines, and various substituted phenyl derivatives .

Scientific Research Applications

N-(4-hydroxyphenyl)propane-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s hydroxyl group and sulfonamide moiety play key roles in binding to the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyphenyl)propane-2-sulfonamide
  • N-(4-nitrophenyl)propane-2-sulfonamide
  • N-(4-methoxyphenyl)propane-2-sulfonamide

Uniqueness

N-(4-hydroxyphenyl)propane-2-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its solubility and reactivity compared to other sulfonamides .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

N-(4-hydroxyphenyl)propane-2-sulfonamide

InChI

InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3

InChI Key

HFECUJSJOTTYOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=C(C=C1)O

Origin of Product

United States

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